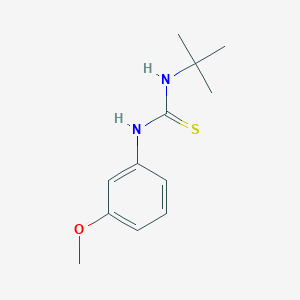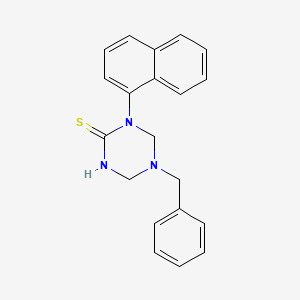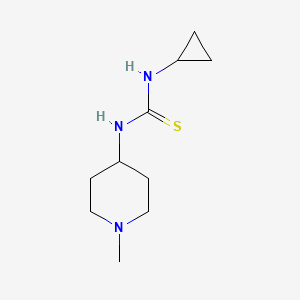
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide, also known as N-(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide, is a chemical compound with a molecular formula of C16H19ClN2O3. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide involves the inhibition of PDE5. PDE5 is responsible for the degradation of cGMP, which is a secondary messenger that plays a role in various physiological processes. By inhibiting PDE5, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide increases cGMP levels, which can lead to vasodilation, smooth muscle relaxation, and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide are primarily due to its inhibition of PDE5. This inhibition can lead to vasodilation, which can improve blood flow and reduce blood pressure. It can also lead to smooth muscle relaxation, which can have various effects on the body. In addition, N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.
实验室实验的优点和局限性
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has several advantages for lab experiments. It is a highly specific inhibitor of PDE5, which makes it useful for studying the effects of PDE5 inhibition on various physiological processes. It is also relatively easy to synthesize and has a high purity yield. However, there are also limitations to its use. It is a relatively expensive compound, which can limit its use in some experiments. In addition, its effects on other PDE isoforms are not well understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. One area of research is the development of new PDE5 inhibitors with improved specificity and efficacy. Another area of research is the study of the effects of PDE5 inhibition on various physiological processes, such as cardiovascular function and cancer growth. Additionally, the use of N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide in combination with other compounds may lead to new therapeutic approaches for various diseases.
合成方法
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide can be synthesized through a multi-step process. The first step involves the reaction of 4-chloro-3-nitroaniline with cyclohexanone to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)cyclohex-2-enecarboxamide. The product is then treated with acetic anhydride to form N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide. The synthesis method has been optimized to yield a high purity product with a high yield.
科学研究应用
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in cGMP levels, which can have a variety of physiological effects.
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-6-11(9-13(12)17(19)20)16-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKALDPZLMVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-cyclohexylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)


![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)